molecular formula C18H24N2O4S B6487841 4-methoxy-N-(2-methoxyethyl)-3,5-dimethyl-N-[(pyridin-4-yl)methyl]benzene-1-sulfonamide CAS No. 1286727-22-7

4-methoxy-N-(2-methoxyethyl)-3,5-dimethyl-N-[(pyridin-4-yl)methyl]benzene-1-sulfonamide

Cat. No.: B6487841
CAS No.: 1286727-22-7
M. Wt: 364.5 g/mol
InChI Key: KBXHHIZJGFDMOH-UHFFFAOYSA-N
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Description

4-Methoxy-N-(2-methoxyethyl)-3,5-dimethyl-N-[(pyridin-4-yl)methyl]benzene-1-sulfonamide is a synthetic sulfonamide derivative of interest in medicinal chemistry and pharmacological research. Compounds featuring a sulfonamide functional group are known to exhibit a wide range of biological activities and are often investigated as key scaffolds in drug discovery efforts. Its molecular structure, which incorporates a pyridine ring and a methoxyethyl side chain, suggests potential for application as a building block in organic synthesis or as a candidate for high-throughput screening against various biological targets. Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly in the development of enzyme inhibitors or receptor modulators. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use. The information presented here is based on the compound's structural features. Researchers are encouraged to consult the primary scientific literature for specific applications and to conduct their own experiments to verify its properties and mechanisms of action.

Properties

IUPAC Name

4-methoxy-N-(2-methoxyethyl)-3,5-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4S/c1-14-11-17(12-15(2)18(14)24-4)25(21,22)20(9-10-23-3)13-16-5-7-19-8-6-16/h5-8,11-12H,9-10,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBXHHIZJGFDMOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)S(=O)(=O)N(CCOC)CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Modifications in Benzimidazole Derivatives

Example Compounds :

  • 3-[5-Methoxy-2-(4-methoxy-3,5-dimethyl-pyridin-2-yl-methanesulfinyl)-benzimidazole-1-sulfonyl]-benzoic acid sodium salt (9c)
  • 3-[6-Methoxy-2-(4-methoxy-3,5-dimethyl-pyridin-2-yl-methanesulfinyl)-benzimidazole-1-sulfonyl]-benzoic acid sodium salt (9d) .
Feature Target Compound Benzimidazole Analogs (9c/9d)
Core Structure Benzene sulfonamide Benzimidazole-sulfonyl benzoic acid
Methoxy Substituents 4-OCH₃ on benzene 5-OCH₃/6-OCH₃ on benzimidazole
Pyridine Attachment Pyridin-4-ylmethyl Pyridin-2-ylmethanesulfinyl
Biological Implications Undisclosed Likely proton pump inhibition (common for benzimidazole sulfonates)

Key Differences :

  • The pyridin-2-ylmethanesulfinyl group in analogs introduces chirality, which may influence target binding specificity .

Substituent Variations in Pyridine/Pyrimidine Derivatives

Example Compounds :

  • 2-Methoxy-4,5-dimethyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide .
  • 2,6-Dichloro-4-[2-(4-methylpiperazin-1-yl)pyridin-4-yl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzene-1-sulfonamide (2) .
Feature Target Compound Pyrimidine/Pyridine Analogs
Nitrogen Heterocycles Pyridin-4-ylmethyl Pyrimidin-2-yl-piperidine () or 4-methylpiperazinyl-pyridine ()
Sulfonamide Substituents Dual N-alkylation Single N-substitution (trimethylpyrazole in )
Molecular Weight ~391.4 g/mol (calculated) 390.5 g/mol (), ~520 g/mol ()
Synthetic Accessibility Likely via SN2 alkylation Requires coupling of pre-synthesized heterocycles (e.g., Suzuki-Miyaura in )

Key Differences :

  • The pyrimidin-2-yl-piperidine group in introduces a basic nitrogen, enhancing solubility in acidic environments.

Comparative Physicochemical Properties

Property Target Compound Closest Analog ()
Molecular Formula C₁₉H₂₅N₃O₄S C₁₉H₂₆N₄O₃S
Calculated LogP ~2.8 (moderate lipophilicity) ~2.5 (lower due to pyrimidine)
Hydrogen Bond Acceptors 6 (SO₂, OCH₃, pyridine) 7 (additional pyrimidine N)

Implications :

  • The target compound’s pyridin-4-ylmethyl group may favor π-π stacking interactions over hydrogen bonding compared to pyrimidine analogs.
  • Higher lipophilicity could enhance membrane permeability but reduce aqueous solubility.

Q & A

Q. What are the key considerations for synthesizing 4-methoxy-N-(2-methoxyethyl)-3,5-dimethyl-N-[(pyridin-4-yl)methyl]benzene-1-sulfonamide?

The synthesis involves multi-step reactions, including sulfonamide bond formation, alkylation, and functional group protection. Critical factors include:

  • Temperature control : Optimal yields are achieved at 60–80°C for sulfonamide coupling reactions to prevent side products like sulfoxides or sulfones .
  • Catalyst selection : Use of palladium catalysts for pyridinyl-methylation steps improves regioselectivity .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) ensures isolation of the pure product .

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., methoxy groups at 3.3–3.5 ppm for OCH3_3) and sulfonamide connectivity .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) monitors purity (>98%) and detects intermediates .
  • Mass spectrometry : High-resolution MS (ESI+) validates molecular weight (e.g., [M+H]+^+ at m/z 449.2) .

Q. How does the sulfonamide group influence reactivity in downstream functionalization?

The sulfonamide acts as both a directing and stabilizing group:

  • Electrophilic substitution : The sulfonyl group deactivates the benzene ring, favoring meta-substitution in halogenation or nitration .
  • Redox stability : Resistant to oxidation under mild conditions (e.g., H2_2O2_2/acetic acid), but prolonged exposure forms sulfones .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in IC50_{50} values (e.g., kinase inhibition vs. cytotoxicity) often arise from:

  • Assay conditions : Variations in buffer pH (7.4 vs. 6.5) or DMSO concentration (<1% recommended) alter ligand-protein interactions .
  • Structural analogs : Impurities in N-alkylation steps (e.g., incomplete pyridinyl-methylation) may produce inactive byproducts .
  • Solution : Use orthogonal assays (SPR, ITC) to validate binding affinity and crystallography to confirm binding poses .

Q. How can computational modeling guide SAR studies for this sulfonamide derivative?

  • Docking simulations : Molecular docking (AutoDock Vina) identifies key interactions (e.g., hydrogen bonding between the sulfonamide and kinase active sites) .
  • DFT calculations : Predict regioselectivity in electrophilic substitutions by analyzing electron density maps of the aromatic ring .
  • MD simulations : Assess conformational stability of the methoxyethyl chain in aqueous vs. lipid bilayer environments .

Q. What experimental designs optimize reaction yields in multi-step syntheses?

  • Design of Experiments (DoE) : Use factorial designs to optimize variables (temperature, solvent ratio, catalyst loading) and reduce stepwise trial-error .
  • Flow chemistry : Continuous-flow reactors improve reproducibility in sulfonamide coupling by maintaining precise temperature and mixing .
  • In-line analytics : Real-time FTIR or Raman spectroscopy monitors intermediate formation, enabling rapid adjustments .

Q. How does the pyridinyl-methyl group impact pharmacokinetic properties?

  • Solubility : The pyridine ring enhances water solubility at physiological pH (logP reduction from 3.2 to 2.7) .
  • Metabolic stability : Methylation at the pyridinyl position reduces CYP450-mediated oxidation, as shown in hepatocyte incubation assays .
  • Membrane permeability : Molecular dynamics simulations suggest the methoxyethyl chain enhances blood-brain barrier penetration .

Methodological Challenges and Solutions

Q. What are the challenges in achieving regioselectivity during pyridinyl-methylation?

  • Problem : Competing N- vs. O-alkylation due to similar nucleophilicities of pyridine nitrogen and methoxy oxygen .
  • Solution : Use bulky bases (e.g., DBU) to favor N-alkylation and protect methoxy groups with TBDMS-Cl .

Q. How to address low yields in final purification steps?

  • Problem : Co-elution of byproducts (e.g., des-methyl analogs) with the target compound .
  • Solution : Gradient elution in HPLC (5–95% acetonitrile over 30 minutes) improves resolution. Alternatively, recrystallization from ethanol/water mixtures enhances purity .

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